

An In-Depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxybenzoic Acid

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Compound of Interest

Compound Name: 4-(2-Aminoethoxy)-3-methoxybenzoic acid

Cat. No.: B181278

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CAS Number: 1011408-00-6

Introduction

4-(2-Aminoethoxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a flexible aminoethoxy side chain and a methoxy group on the benzene ring, presents multiple points for chemical modification and interaction with biological targets. This document provides a comprehensive overview of its known properties, drawing from available data and analysis of structurally related compounds.

Chemical and Physical Properties

Direct experimental data for **4-(2-Aminoethoxy)-3-methoxybenzoic acid** is limited. The following table summarizes key properties, including predicted values where experimental data is unavailable. For comparative purposes, data for the related compound 4-Amino-3-methoxybenzoic acid is also included.

| Property | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | 4-Amino-3-methoxybenzoic Acid (for comparison) |
|---------------------------|---|---|
| CAS Number | 1011408-00-6[1] | 2486-69-3[2][3] |
| Molecular Formula | C10H13NO4 | C8H9NO3[3] |
| Molecular Weight | 211.21 g/mol | 167.16 g/mol [3] |
| Melting Point | Not available | 186-188 °C[2] |
| Boiling Point (Predicted) | Not available | 357.9 ± 27.0 °C[2] |
| Density (Predicted) | Not available | 1.303 ± 0.06 g/cm³[2] |
| pKa (Predicted) | Not available | 4.74 ± 0.10[2] |
| Solubility | Not available | Soluble in Methanol[2] |
| Appearance | Not available | White to cream to pale yellow powder, crystals, and/or chunks or fused solid[2] |

Safety and Handling

Specific safety and handling information for **4-(2-Aminoethoxy)-3-methoxybenzoic acid** is not readily available. However, based on the data for the structurally similar compound 4-Amino-3-methoxybenzoic acid, the following general precautions should be observed. It is imperative to consult the specific Safety Data Sheet (SDS) upon acquisition of the compound.

Hazard Statements (for 4-Amino-3-methoxybenzoic acid):

- Harmful if swallowed.[4]
- Harmful in contact with skin.[4]
- Causes skin irritation.[4]
- Causes serious eye irritation.[4]

- Harmful if inhaled.[4]
- May cause respiratory irritation.[4]

Precautionary Statements (for 4-Amino-3-methoxybenzoic acid):

- Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- Wear protective gloves/protective clothing/eye protection/face protection.[4]
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
- IF ON SKIN: Wash with soap and water.[4]
- IF IN EYES: Rinse cautiously with water for several minutes.[4]

Experimental Protocols

General Synthetic Approach

A plausible synthetic route to **4-(2-Aminoethoxy)-3-methoxybenzoic acid** can be extrapolated from general methods for the synthesis of similar aromatic ether compounds. A common approach involves the Williamson ether synthesis.

Objective: To synthesize **4-(2-Aminoethoxy)-3-methoxybenzoic acid** from a suitable precursor.

Materials:

- Methyl 4-hydroxy-3-methoxybenzoate
- 2-(Boc-amino)ethyl bromide
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Lithium hydroxide (LiOH)

- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Water (H₂O)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Methodology:

Step 1: Etherification

- To a solution of methyl 4-hydroxy-3-methoxybenzoate in DMF, add potassium carbonate.
- Add 2-(Boc-amino)ethyl bromide to the mixture.
- Stir the reaction mixture at room temperature overnight.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2: Saponification

- Dissolve the crude intermediate from Step 1 in a mixture of THF, methanol, and water.
- Add lithium hydroxide and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.
- Extract the product with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected acid.

Step 3: Deprotection

- Dissolve the Boc-protected acid from Step 2 in dichloromethane.
- Add trifluoroacetic acid dropwise and stir the mixture at room temperature for a few hours.
- Remove the solvent and excess TFA under reduced pressure to yield the final product, **4-(2-Aminoethoxy)-3-methoxybenzoic acid**.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for **4-(2-Aminoethoxy)-3-methoxybenzoic acid**, its structural similarity to other benzoic acid derivatives suggests potential areas of investigation. For instance, 4-Amino-3-methoxybenzoic acid has been explored as an intermediate for compounds with antitumor activities and as a building block for checkpoint kinase-1 (Chk1) inhibitors.^[2] The aminoethoxy side chain could potentially modulate receptor binding or cellular uptake, making it a candidate for screening in various therapeutic areas.

Visualizations



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Caption: General synthetic workflow for **4-(2-Aminoethoxy)-3-methoxybenzoic acid**.

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